molecular formula C11H21BrO2 B14738287 Nonyl bromoacetate CAS No. 5451-97-8

Nonyl bromoacetate

Cat. No.: B14738287
CAS No.: 5451-97-8
M. Wt: 265.19 g/mol
InChI Key: CTAPFXJABKRLIA-UHFFFAOYSA-N
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Description

Nonyl bromoacetate is an organic compound with the chemical formula C11H21BrO2. It is an ester derived from nonanol and bromoacetic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl bromoacetate can be synthesized through the esterification of nonanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced by reacting nonanol with bromoacetyl bromide in the presence of a base, such as pyridine. This method is preferred due to its higher yield and efficiency compared to the direct esterification method. The reaction is carried out in a solvent, such as dichloromethane, to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Nonyl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: In the presence of water and a base, this compound can be hydrolyzed to produce nonanol and bromoacetic acid.

    Reduction: this compound can be reduced to nonyl acetate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide, at room temperature.

    Hydrolysis: The reaction is performed in an aqueous solution of a base, such as sodium hydroxide, at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Products include nonyl amines, nonyl thiols, and nonyl ethers.

    Hydrolysis: The major products are nonanol and bromoacetic acid.

    Reduction: The primary product is nonyl acetate.

Scientific Research Applications

Nonyl bromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: this compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Material Science: It is employed in the modification of polymers and the synthesis of functional materials with specific properties.

Mechanism of Action

Nonyl bromoacetate exerts its effects primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction mechanism is utilized in various applications, including enzyme inhibition and protein modification, where this compound reacts with nucleophilic residues in proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a nonyl group. It is also used in organic synthesis and as a lachrymator.

    Methyl bromoacetate: Contains a methyl group and is used in similar applications as nonyl bromoacetate.

    Propyl bromoacetate: Has a propyl group and is used in organic synthesis and as an intermediate in chemical reactions.

Uniqueness

This compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

5451-97-8

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

nonyl 2-bromoacetate

InChI

InChI=1S/C11H21BrO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3

InChI Key

CTAPFXJABKRLIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CBr

Origin of Product

United States

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